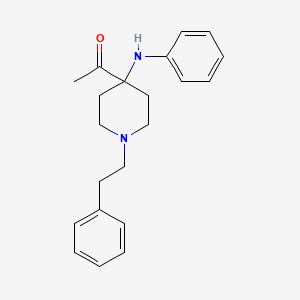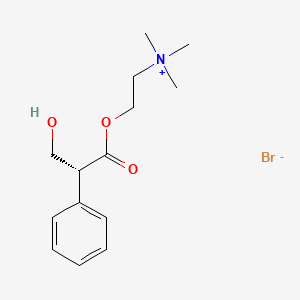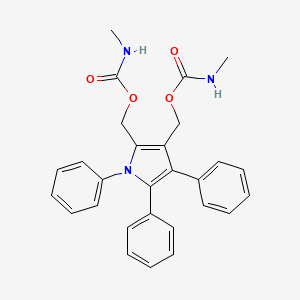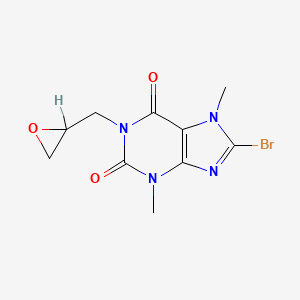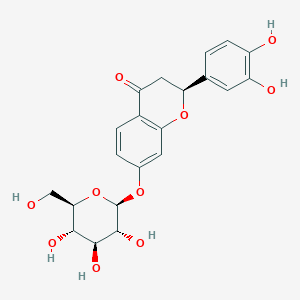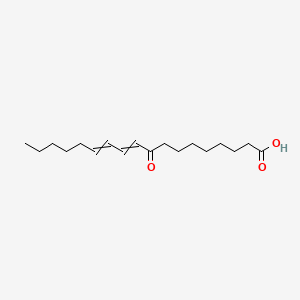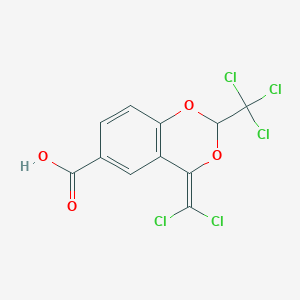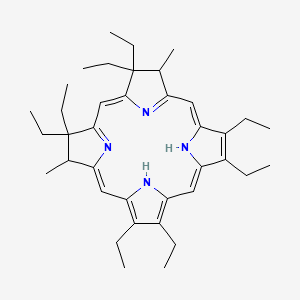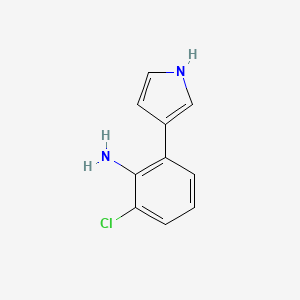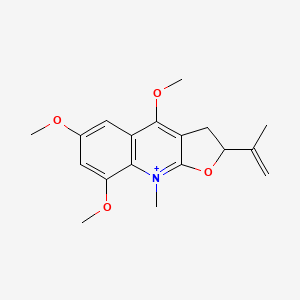
O-Methylptelefolonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methylptelefolonium is an organic heterotricyclic compound, an organonitrogen heterocyclic compound and an oxacycle.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
O-Methylptelefolonium iodide, a compound related to O-Methylptelefolonium, has been synthesized from hydroxyisopropyldihydrofuroquinoline. This synthesis involved successive dehydration and methylation processes, highlighting the chemical complexity and potential for diverse applications in synthetic organic chemistry (Gaston, Grundon, & James, 1980).
Biochemical Characterization
In the realm of biochemistry, the study of O-Methyltransferases (OMTs) which catalyze methylation of secondary metabolites including compounds like O-Methylptelefolonium, is significant. For instance, an OMT gene from perilla leaves was studied for its ability to catalyze methylation of flavonoids, demonstrating the potential of O-Methylptelefolonium in understanding and utilizing plant secondary metabolite pathways (Park et al., 2020).
Environmental and Agricultural Applications
Research on methyl esters derived from waste oils, similar in structure to O-Methylptelefolonium, has shown potential applications in renewable energy sources. Such studies provide insights into the environmental significance of methyl esters and their derivatives, including O-Methylptelefolonium (Utlu & Koçak, 2008).
Molecular Biology and Genetics
In molecular biology, the study of DNA methylation and its role in gene regulation is pivotal. Compounds like O-Methylptelefolonium could be relevant in understanding methylation processes in cells. For instance, research on DNA methylation in ovarian cancer identifies potential biomarkers for disease detection, which could be influenced by methylation-related compounds (Campan et al., 2011).
Implications for Clinical Research and Disease Detection
Further understanding of methylation processes in which O-Methylptelefolonium might play a role can contribute to clinical research. For example, the identification of methylated DNA sequences as cancer biomarkers highlights the importance of studying methylation in a clinical setting (Kagan, Srivastava, Barker, Belinsky, & Cairns, 2007).
Eigenschaften
CAS-Nummer |
52768-97-5 |
|---|---|
Produktname |
O-Methylptelefolonium |
Molekularformel |
C18H22NO4+ |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4,6,8-trimethoxy-9-methyl-2-prop-1-en-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium |
InChI |
InChI=1S/C18H22NO4/c1-10(2)14-9-13-17(22-6)12-7-11(20-4)8-15(21-5)16(12)19(3)18(13)23-14/h7-8,14H,1,9H2,2-6H3/q+1 |
InChI-Schlüssel |
GZDGTOJAUNXBGU-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2=C(C3=C(C(=CC(=C3)OC)OC)[N+](=C2O1)C)OC |
Kanonische SMILES |
CC(=C)C1CC2=C(C3=C(C(=CC(=C3)OC)OC)[N+](=C2O1)C)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



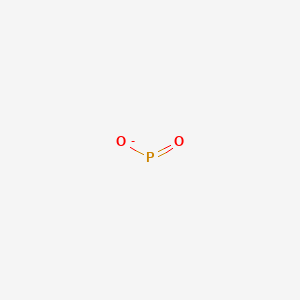
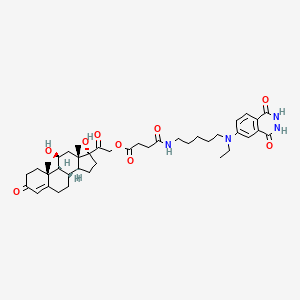
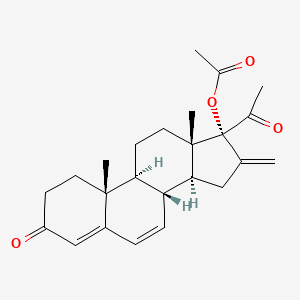
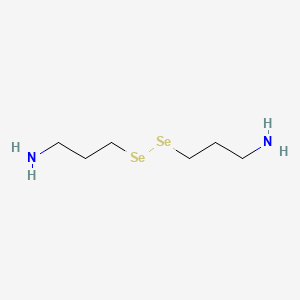
![(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B1202801.png)
